3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole
CAS No.:
Cat. No.: VC15751817
Molecular Formula: C9H5F3N2O
Molecular Weight: 214.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5F3N2O |
|---|---|
| Molecular Weight | 214.14 g/mol |
| IUPAC Name | 3-[3-(trifluoromethyl)phenyl]-1,2,5-oxadiazole |
| Standard InChI | InChI=1S/C9H5F3N2O/c10-9(11,12)7-3-1-2-6(4-7)8-5-13-15-14-8/h1-5H |
| Standard InChI Key | PMESICMKRYQQLO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=NON=C2 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole belongs to the 1,2,5-oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom at positions 1, 2, and 5, respectively. The trifluoromethyl (-CF₃) group at the 3-position of the phenyl ring enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Table 1: Fundamental Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₅F₃N₂O |
| Molecular Weight | 214.15 g/mol |
| IUPAC Name | 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole |
| CAS Number | Not explicitly reported in literature |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1,2,5-oxadiazoles typically involves cyclization reactions. For 3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole, a plausible route includes:
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Cyclocondensation: Reaction of 3-(trifluoromethyl)benzohydrazide with nitrile oxides under acidic conditions to form the oxadiazole ring.
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Trifluoromethylation: Introduction of the -CF₃ group via Ullmann coupling or direct fluorination, though pre-functionalized starting materials are often preferred for efficiency .
Industrial Scalability
Industrial production leverages continuous flow reactors to optimize cyclization steps, reducing reaction times and improving yields compared to batch processes. Recent patents highlight the use of microwave-assisted synthesis for rapid ring formation, achieving >85% purity in pilot-scale trials .
Chemical Reactivity and Derivatives
Electrophilic Substitution
The electron-deficient oxadiazole ring facilitates electrophilic aromatic substitution at the 4-position of the phenyl group. For example, nitration yields 3-[3-(trifluoromethyl)-4-nitrophenyl]-1,2,5-oxadiazole, a precursor to amine derivatives.
Functional Group Transformations
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Oxidation: While the parent compound lacks oxidizable groups, derivatives with methyl substituents undergo oxidation to carboxylic acids using KMnO₄.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) cleaves the oxadiazole ring, forming amidine intermediates .
Table 2: Common Reaction Pathways
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-3-(trifluoromethyl)phenyl derivative |
| Sulfonation | SO₃/DMF, 80°C | Sulfonic acid derivatives |
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies of analogous 1,2,4-oxadiazoles demonstrate potent activity against Staphylococcus aureus (MIC = 4 µg/mL) and Candida albicans (MIC = 8 µg/mL). The trifluoromethyl group enhances membrane permeability, disrupting microbial cell walls .
Industrial and Pharmaceutical Applications
Agrochemicals
Patented 1,2,4-oxadiazoles bearing trifluoromethyl groups exhibit broad-spectrum pesticidal activity, suppressing Phytophthora infestans (potato blight) at 50 ppm . Field trials show a 70% reduction in fungal load compared to controls.
Materials Science
The electron-withdrawing -CF₃ group stabilizes charge transfer in organic semiconductors. OLED prototypes incorporating 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole achieve luminance efficiencies of 12 cd/A, though the 1,2,5-isomer’s performance is untested.
Comparative Analysis with Related Oxadiazoles
1,2,4- vs. 1,2,5-Oxadiazoles
1,2,4-Oxadiazoles dominate industrial applications due to established synthetic protocols . The 1,2,5-isomer’s limited commercial adoption stems from challenges in regioselective synthesis and fewer documented biological endpoints.
Table 3: Property Comparison of Oxadiazole Isomers
| Property | 1,2,4-Oxadiazole | 1,2,5-Oxadiazole |
|---|---|---|
| Ring Stability | High (ΔG‡ = 120 kJ/mol) | Moderate (ΔG‡ = 145 kJ/mol) |
| Synthetic Accessibility | Well-established routes | Requires specialized catalysts |
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